1-Methylphenazine 5-oxide is a heterocyclic compound with the molecular formula . This compound belongs to the phenazine family, which is recognized for its diverse biological properties, including antimicrobial, antitumor, antioxidant, and neuroprotective activities. The compound is of significant interest in various scientific fields due to its potential applications in medicine and industry.
1-Methylphenazine 5-oxide can be classified as a phenazine derivative. Phenazines are nitrogen-containing heterocycles that play essential roles in biological systems and have been studied extensively for their pharmacological properties. This particular compound can be sourced from synthetic routes involving the oxidation of 1,2-diaminobenzene derivatives or through other chemical transformations that yield phenazine structures .
The synthesis of 1-methylphenazine 5-oxide can be accomplished through several methods:
The molecular structure of 1-methylphenazine 5-oxide features a phenazine core with a methyl group at the nitrogen position and an oxide functional group at the fifth position. The structural representation can be described by its Canonical SMILES notation: CC1=CC=CC2=[N+](C3=CC=CC=C3N=C12)[O-]
, and its InChI Key is BKSUFVWLIXTKHV-UHFFFAOYSA-N
.
The compound exhibits a planar structure typical of aromatic compounds, contributing to its stability and potential reactivity in various chemical environments.
1-Methylphenazine 5-oxide is capable of undergoing various chemical reactions:
These reactions highlight the versatility of 1-methylphenazine 5-oxide as a precursor for synthesizing more complex phenazine-based compounds.
The mechanism of action for 1-methylphenazine 5-oxide primarily involves its ability to generate reactive oxygen species (ROS) through redox cycling. This process contributes to its biological activities, particularly in antimicrobial and antitumor applications. The generation of ROS can lead to oxidative stress in cells, which is a pathway through which many anticancer agents exert their effects .
These properties make 1-methylphenazine 5-oxide an attractive candidate for various applications in research and industry .
1-Methylphenazine 5-oxide has several important applications:
CAS No.: 1492-61-1
CAS No.: 2595-33-7
CAS No.:
CAS No.:
CAS No.: 898434-63-4